molecular formula C16H10ClFN6O B2692437 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine CAS No. 892776-44-2

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine

Numéro de catalogue: B2692437
Numéro CAS: 892776-44-2
Poids moléculaire: 356.75
Clé InChI: NUGDSDSIDZIALI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine is a complex heterocyclic compound designed for advanced research applications, particularly in medicinal chemistry and drug discovery. This hybrid molecule incorporates two prominent pharmacophores: a 1,2,4-oxadiazole ring and a 1,2,3-triazole ring, both known to contribute significant biological potential . The 1,2,4-oxadiazole scaffold is extensively documented in scientific literature for its wide range of biological activities. Researchers have explored oxadiazole derivatives as inhibitors of critical enzymes involved in cancer proliferation, such as thymidylate synthase, HDAC, topoisomerase II, and telomerase . The structural motif of a chlorophenyl-substituted oxadiazole is a common feature in compounds screened for biological activity . Simultaneously, the 1,2,3-triazole core, functionalized with a fluorine-substituted aryl group and an amine, is a privileged structure in click chemistry and pharmaceutical research. Triazole derivatives are renowned for their antibacterial and antifungal properties, often functioning by inhibiting enzymes like cytochrome P-450-dependent lanosterol 14α-demethylase . The strategic incorporation of both electron-withdrawing chlorine and fluorine atoms on the respective phenyl rings can influence the compound's electronic properties, binding affinity, and metabolic stability, making it a valuable scaffold for investigating structure-activity relationships (SAR). This compound is intended for non-human research purposes only. It is suited for in vitro studies targeting enzyme inhibition, cellular proliferation assays, and as a key intermediate in the synthesis of more complex molecular entities. Researchers can utilize this chemical to probe novel mechanisms of action and develop new therapeutic agents for conditions such as cancer and infectious diseases . Intended Use and Disclaimer: This product is for non-human research, development, or quality control analysis. It is not intended for diagnostic or therapeutic use in humans or animals. The researcher assumes all responsibility for the safe handling and use of this chemical in accordance with their institution's guidelines and applicable local and international regulations.

Propriétés

IUPAC Name

5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-fluorophenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFN6O/c17-10-7-5-9(6-8-10)15-20-16(25-22-15)13-14(19)24(23-21-13)12-4-2-1-3-11(12)18/h1-8H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGDSDSIDZIALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine typically involves the formation of the oxadiazole and triazole rings through cyclization reactions. One common method involves the reaction of 4-chlorobenzohydrazide with 2-fluorobenzonitrile in the presence of a base to form the oxadiazole ring. This intermediate is then reacted with sodium azide and a copper catalyst to form the triazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the reactions. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Applications De Recherche Scientifique

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine has several scientific research applications:

Mécanisme D'action

The mechanism of action of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole and Oxadiazole Rings

The following analogs (Table 1) highlight modifications to the aromatic substituents and their impact on molecular properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Source ID
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine (Target) C₁₆H₁₀ClFN₆O 355.74 4-Cl (oxadiazole), 2-F (triazole) N/A
1-(3-Chlorophenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine C₁₆H₁₀Cl₂N₆O 373.20 4-Cl (oxadiazole), 3-Cl (triazole)
1-(3-Chloro-2-methylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine C₁₇H₁₂ClFN₆O 370.77 2-F (oxadiazole), 3-Cl-2-CH₃ (triazole)
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine C₁₈H₁₅ClN₆O₃ 410.81 4-Cl (oxadiazole), 2,5-OCH₃ (triazole)
3-(2,4-Dichlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine C₁₅H₁₀Cl₂FN₃S 372.19 2,4-Cl₂ (triazole), S-CH₂-C₆H₄-4-F

Key Observations :

  • Chlorine vs.
  • Methoxy Groups : The dimethoxyphenyl analog () exhibits higher molecular weight (410.81 Da) due to OCH₃ groups, which may improve solubility but reduce metabolic stability.
  • Thioether Linkage : The sulfur-containing analog () shows a lower molecular weight (372.19 Da) and introduces a flexible benzylthio group, likely altering electronic properties and binding kinetics.

Impact of Heterocycle Modifications

Oxadiazole Ring Variations
  • Target Compound : The oxadiazole ring retains a 4-chlorophenyl group, optimizing steric bulk and electronic effects.
  • PSN375963 (from ): Contains a 4-butylcyclohexyl substituent on the oxadiazole, drastically increasing hydrophobicity. This modification is common in CNS-targeting drugs.
Triazole Ring Modifications
  • 3-(4-Chlorophenyl)-5-[(3-chlorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine (): Replaces the triazole’s oxadiazole linkage with a benzylthio group, reducing planarity and possibly weakening target binding.

Crystallographic and Computational Insights

While the evidence lacks direct crystallographic data for the target compound, SHELX software () is widely used for small-molecule refinement. Comparative studies using such tools could elucidate conformational differences between analogs. For example:

  • The 2-fluorophenyl group in the target compound may induce torsional strain due to ortho-substitution, affecting crystal packing.
  • Methoxy groups (as in ) could participate in hydrogen bonding, stabilizing crystal lattices.

Activité Biologique

The compound 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine is a hybrid molecule featuring both oxadiazole and triazole moieties, which have been recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

C14H12ClN5O\text{C}_{14}\text{H}_{12}\text{ClN}_5\text{O}
PropertyValue
Molecular Weight318.76 g/mol
CAS Number1188305-13-6
Molecular FormulaC₁₄H₁₂ClN₅O
Melting PointNot available
SolubilityNot specified

Biological Activity Overview

The 1,2,4-oxadiazole and 1,2,3-triazole scaffolds have been extensively studied for their potential as anticancer agents. These compounds often exhibit mechanisms that inhibit cancer cell proliferation by targeting various biological pathways.

Anticancer Activity

Recent studies have shown that derivatives of 1,2,4-oxadiazoles possess significant anticancer properties. These compounds interact with multiple cellular targets including enzymes involved in cancer progression such as:

  • Histone Deacetylases (HDAC)
  • Thymidylate Synthase
  • Telomerase

A review highlighted that oxadiazole derivatives demonstrate cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting key enzymes that are crucial for tumor growth.
  • Interference with Nucleic Acid Function : The oxadiazole moiety can interact with DNA and RNA, disrupting replication and transcription processes.
  • Induction of Apoptosis : Studies indicate that the compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several case studies have documented the efficacy of similar oxadiazole-based compounds in preclinical models:

  • A study demonstrated that a related oxadiazole derivative exhibited significant cytotoxic effects on breast cancer cell lines (MCF-7), with IC50 values in the low micromolar range .
  • Another investigation reported that triazole derivatives showed enhanced activity against lung cancer cells by inducing apoptosis through mitochondrial pathways .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the oxadiazole and triazole rings can significantly influence biological activity. For instance:

  • Substituents on the phenyl rings can enhance lipophilicity and cellular uptake.
  • The introduction of halogen atoms (like chlorine) has been correlated with increased potency against certain cancer types.

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Chlorine substitutionIncreased potency
Fluorine substitutionEnhanced solubility
Alkyl chain lengthOptimal length correlates with bioactivity

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?

The synthesis typically involves sequential cyclization and coupling reactions. For the oxadiazole core, nitrile oxide intermediates can be generated from hydroxylamine and 4-chlorobenzonitrile derivatives, followed by [3+2] cycloaddition with triazole precursors . Key conditions include:

  • Base selection : Potassium carbonate or sodium hydride is critical for deprotonation during cyclization .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for triazole formation .
  • Temperature control : Oxadiazole cyclization requires 80–100°C, while triazole coupling may proceed at room temperature with Cu(I) catalysis .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of substituents on the triazole and oxadiazole rings. Aromatic protons from the 4-chlorophenyl and 2-fluorophenyl groups appear as distinct multiplet patterns .
  • X-ray crystallography : Resolves ambiguities in tautomeric forms and confirms dihedral angles between aromatic rings (e.g., 2.3° deviation from planarity in triazole derivatives) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]+^+ at m/z 386.04) and isotopic patterns for Cl/F atoms .

Advanced Research Questions

Q. How can microwave-assisted synthesis optimize the production of this compound compared to conventional methods?

Microwave irradiation reduces reaction times from hours to minutes (e.g., 15–30 minutes vs. 6–12 hours) by enhancing thermal efficiency. For example, cyclization of oxadiazoles under microwaves achieves yields >85% compared to 60–70% via conventional heating . Key parameters include:

  • Power settings : 150–200 W prevents decomposition of thermally sensitive intermediates.
  • Solvent choice : Low-boiling solvents (e.g., acetonitrile) are preferred to avoid pressure buildup.
  • Scale-up challenges : Continuous-flow reactors may mitigate hot-spot formation in larger batches .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results) across studies?

Discrepancies often arise from:

  • Purity variations : HPLC purity thresholds (>95%) and residual solvent traces (e.g., DMSO) can modulate activity. Orthogonal purification (e.g., column chromatography followed by recrystallization) is recommended .
  • Assay conditions : Standardize protocols (e.g., broth microdilution for MIC values) and include positive controls (e.g., ciprofloxacin for antibacterial assays) .
  • Cellular permeability : LogP calculations (predicted ~3.2 for this compound) and membrane interaction studies (e.g., Franz cell assays) clarify bioavailability differences .

Q. How does the substitution pattern (chlorophenyl vs. fluorophenyl) influence electronic properties and reactivity?

  • Hammett constants : The electron-withdrawing 4-Cl group (σp_p = 0.23) increases oxadiazole electrophilicity, while the 2-F substituent (σm_m = 0.34) enhances triazole ring stability via resonance effects .
  • DFT calculations : HOMO-LUMO gaps (e.g., ~4.5 eV) correlate with reactivity in nucleophilic aromatic substitution. Chlorophenyl groups lower LUMO energy, favoring charge-transfer interactions .
  • Experimental validation : Substituent swapping (e.g., replacing Cl with Br) and kinetic studies (e.g., monitoring reaction rates via UV-Vis) quantify electronic effects .

Q. What are the challenges in achieving regioselectivity during triazole-oxadiazole hybrid synthesis, and how are they addressed?

  • Competing cyclization pathways : Unprotected amines may lead to 1,2,3- vs. 1,2,4-triazole isomers. Using Boc-protected intermediates ensures correct regiochemistry .
  • Catalyst selection : Cu(I)/TBTA catalysts favor 1,3-dipolar cycloaddition for triazoles, while Ru-based systems avoid side products in oxadiazole formation .
  • In-situ monitoring : Real-time HPLC or LC-MS detects intermediates (e.g., nitrile oxides) and adjusts stoichiometry to suppress byproducts .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.